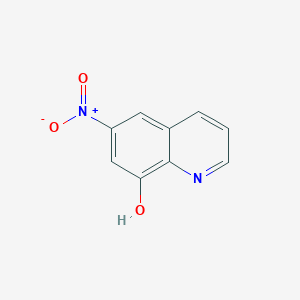

6-Nitroquinolin-8-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-nitroquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-8-5-7(11(13)14)4-6-2-1-3-10-9(6)8/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVBQGQLGXJDKLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345533 | |

| Record name | 6-nitroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16727-28-9 | |

| Record name | 6-nitroquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Nitroquinolin-8-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 6 Nitroquinolin 8 Ol and Analogues

Established Synthetic Routes for 6-Nitroquinolin-8-ol Elaboration

The classical approaches to synthesizing substituted quinolines, including 6-Nitroquinolin-8-ol, primarily involve either the direct functionalization of a pre-formed quinoline (B57606) ring or the construction of the heterocyclic system from appropriately substituted acyclic precursors.

Strategic Nitration of Quinolin-8-ol Precursors

The direct nitration of quinolin-8-ol is a common method for producing nitro derivatives. However, the position of the incoming nitro group is heavily influenced by the reaction conditions and the directing effects of the existing hydroxyl and pyridine (B92270) nitrogen atoms. Electrophilic aromatic substitution on the quinoline ring is complex; under acidic nitrating conditions, the heterocyclic nitrogen is protonated, directing electrophiles to the benzene (B151609) ring, typically at the C5 and C8 positions. wikipedia.org

Nitration of quinolin-8-ol often leads to a mixture of products or specific isomers depending on the conditions. For instance, treatment of 8-hydroxyquinoline (B1678124) with dilute nitric acid can yield the 5,7-dinitro-8-hydroxyquinoline derivative. rsc.org This occurs via an initial nitrosation at the 5-position, followed by oxidation and a subsequent nitration at the 7-position. The synthesis of the 6-nitro isomer via this route is not straightforward and is challenged by the formation of other isomers. For example, direct nitration of 6,8-dibromoquinoline (B11842131) yields the 5-nitro derivative, highlighting the directing influence of existing substituents and the quinoline nucleus itself. researchgate.net Achieving selective nitration at the 6-position of quinolin-8-ol requires careful control of reagents and conditions to overcome the inherent regioselectivity that favors other positions.

Regioselective Synthesis via Advanced Cyclocondensation Reactions

Building the quinoline core from simpler, pre-functionalized starting materials offers a more controlled, regioselective approach to obtaining the desired 6-Nitroquinolin-8-ol isomer. Several classic named reactions are employed for this purpose. iipseries.orgthieme-connect.de

Skraup and Doebner-von Miller Reactions: The Skraup synthesis and the related Doebner-von Miller reaction are powerful methods for quinoline synthesis. wikipedia.orgresearchgate.net The general principle involves the reaction of an aniline (B41778) with glycerol (B35011) (for the Skraup reaction) or α,β-unsaturated carbonyl compounds (for the Doebner-von Miller reaction) in the presence of a strong acid and an oxidizing agent. wikipedia.orgiipseries.org

To synthesize 6-Nitroquinolin-8-ol regioselectively, one would start with an aniline precursor where the amino and hydroxyl groups are in the correct positions relative to the nitro group. The ideal starting material for this synthesis is 2-amino-5-nitrophenol (B90527) . chemicalbook.comgoogle.com In this cyclocondensation reaction, 2-amino-5-nitrophenol is reacted with a three-carbon synthon like acrolein (often generated in situ from glycerol) under acidic conditions. The cyclization and subsequent oxidation yield the quinoline ring system with the substituents locked in the desired orientation, producing 6-Nitroquinolin-8-ol directly. A similar Doebner-von Miller approach using 4-amino-3-nitrophenol (B127093) and crotonaldehyde (B89634) has been used to synthesize 2-methyl-8-nitroquinolin-6-ol, demonstrating the viability of this strategy for producing specific isomers. semanticscholar.org

| Reaction Name | Aniline Precursor | Reagents | Product | Reference |

| Skraup Synthesis | 2-Amino-5-nitrophenol | Glycerol, H₂SO₄, Oxidizing Agent | 6-Nitroquinolin-8-ol | chemicalbook.com, google.com |

| Doebner-von Miller | 4-Amino-3-nitrophenol | Crotonaldehyde, HCl, H₃PO₄ | 2-Methyl-8-nitroquinolin-6-ol | semanticscholar.org |

| Doebner-von Miller | p-Nitroaniline | Acetaldehyde, Catalyst | 6-Nitroquinoline (B147349) derivative | ijcps.com |

Emerging Synthetic Techniques for 6-Nitroquinolin-8-ol Analogues

Modern synthetic chemistry offers sophisticated tools for the functionalization of heterocyclic systems, enabling the creation of diverse libraries of analogues from a common scaffold like nitroquinoline.

Vicarious Nucleophilic Substitution of Hydrogen (VNS) in Nitroquinoline Systems

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the direct C-H functionalization of electron-deficient aromatic rings, such as nitroquinolines. Current time information in Bangalore, IN. This reaction introduces a substituent onto the ring by formally replacing a hydrogen atom. The nitro group strongly activates the quinoline ring towards nucleophilic attack, making VNS a viable strategy. Current time information in Bangalore, IN.

The VNS reaction typically involves a nucleophile that has a leaving group on the nucleophilic carbon atom. This nucleophile adds to the nitroaromatic ring, predominantly at positions ortho or para to the nitro group, to form a σH-adduct. ijcps.com Subsequent base-induced elimination of the leaving group and a proton restores aromaticity, resulting in the substituted nitroquinoline. VNS reactions have been successfully applied to various nitroquinolines (3-, 5-, 6-, 7-, and 8-nitroquinolines) to introduce amino and other functional groups with high regioselectivity. ijcps.com For 6-nitroquinoline, VNS would be expected to occur at the C5 and C7 positions, providing a direct route to functionalized analogues that would be difficult to access through other means.

Diazotization and Azo Coupling Reactions for Functionalization

Diazotization followed by azo coupling is a classic and versatile method for functionalizing aromatic rings, particularly those activated by hydroxyl or amino groups. researchgate.netnih.gov This two-step process is well-suited for creating analogues of quinolinols.

The process begins with the diazotization of a primary aromatic amine (e.g., a substituted aniline) using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a highly reactive diazonium salt. researchgate.netsci-hub.se This electrophilic diazonium salt is then reacted with a nucleophilic coupling partner. nih.gov For creating analogues of 6-Nitroquinolin-8-ol, the quinolinol itself would act as the coupling component. The electron-donating hydroxyl group at C8 strongly activates the ring towards electrophilic attack by the diazonium ion, typically at the C5 or C7 positions, which are ortho and para to the hydroxyl group, respectively. This reaction results in the formation of a highly colored azo compound, effectively linking a new aryl group to the quinoline core via an -N=N- bridge. sci-hub.semolaid.com This method has been used to synthesize various azo dyes by coupling diazotized anilines, including 4-nitroaniline, with quinolin-8-ol and its nitro derivatives. sci-hub.semolaid.com

Copper-Catalyzed Tandem Synthesis Approaches

Copper-catalyzed tandem or cascade reactions have emerged as a powerful and efficient strategy for constructing complex heterocyclic scaffolds from simple starting materials. rsc.org These reactions combine multiple bond-forming events in a single pot, often with high atom economy and functional group tolerance. rsc.org

In the context of quinoline synthesis, copper catalysis can facilitate various transformations, including C-N and C-C bond formations. For example, copper-catalyzed tandem processes have been developed for the synthesis of quinazolinones and indolo[2,1-a]isoquinolines. rsc.org A typical approach might involve the copper-catalyzed hydroamination of an ortho-haloarylalkyne with an amine, followed by an intramolecular C-H arylation to close the ring and form the quinoline system. This strategy allows for the assembly of highly substituted and diverse quinoline analogues by varying the substitution patterns on the starting alkyne and amine components. These methods provide a modern alternative to classical named reactions for accessing novel quinoline-based structures.

Post-Synthetic Functionalization of the 6-Nitroquinolin-8-ol Core

The 6-nitroquinolin-8-ol scaffold serves as a versatile platform for a variety of post-synthetic modifications. The presence of the nitro group, the hydroxyl group, and the quinoline ring system itself offers multiple reaction sites for chemical elaboration. These modifications are crucial for tuning the molecule's physicochemical and biological properties. Strategic functionalization allows for the exploration of structure-activity relationships by systematically altering different parts of the molecule.

Chemical Transformations of the Nitro Moiety

The nitro group at the 6-position is a key site for chemical transformation, primarily through reduction to an amino group. This conversion dramatically alters the electronic properties of the quinoline ring and introduces a nucleophilic site for further derivatization. Several methods have been successfully employed to achieve this reduction.

The reduction of the nitro group can be accomplished using various reducing agents, including hydrogen gas in the presence of a palladium catalyst or iron powder under acidic conditions. A common laboratory-scale method involves the use of stannous chloride (SnCl₂) in mild conditions, which is compatible with a range of other functional groups. nih.gov Another effective approach is catalytic hydrogenation using Raney nickel as the catalyst with a hydrogen source like H₂ gas or hydrazine (B178648) hydrate. acs.orggoogle.com For instance, 6-methoxy-8-nitroquinoline (B1580621) has been successfully reduced to the corresponding 8-aminoquinoline (B160924) using iron filings in a hot mixture of di-n-butyl ether and dilute acetic acid. google.com

| Reducing Agent/System | Reaction Conditions | Product | Reference |

|---|---|---|---|

| Stannous Chloride (SnCl₂) | Mild conditions | 6-Aminoquinolin-8-ol | nih.gov |

| Iron Filings / Acetic Acid | Hot di-n-butyl ether / dilute acetic acid | 8-Amino-6-methoxy-3-methylquinoline (from nitro precursor) | google.com |

| Raney Nickel / H₂ Gas | Ethanol, 45 psi | 8-Aminoquinoline derivatives | acs.org |

| Hydrogen / Palladium Catalyst | General method | Aminoquinoline derivatives |

Derivatization Strategies at the Hydroxyl Group

The phenolic hydroxyl group at the 8-position is another prime target for functionalization, most commonly through esterification and etherification reactions. These modifications can significantly impact the molecule's lipophilicity and metal-chelating ability.

Ester derivatives can be prepared by reacting the hydroxyl group with corresponding acid chlorides. nih.gov For example, the pivalate (B1233124) ester of the related nitroxoline (B368727) was synthesized using pivaloyl chloride in the presence of DMAP (4-Dimethylaminopyridine) and triethylamine (B128534) (Et₃N) in dichloromethane. nih.gov Similarly, sulfamate (B1201201) esters can be formed. nih.gov

Ether derivatives are typically synthesized by reacting 6-nitroquinolin-8-ol with alkyl halides under basic conditions. The 8-alkoxy derivatives of nitroxoline were prepared by reacting it with ethyl bromoacetate (B1195939) using potassium carbonate as the base, or with iodoacetamide (B48618) using caesium carbonate, with both reactions conducted in DMSO at 60 °C. nih.gov These methods are directly applicable to the 6-nitro isomer.

| Reaction Type | Reagents | Base/Solvent | Product Type | Reference |

|---|---|---|---|---|

| Esterification (Pivalate) | Pivaloyl Chloride | DMAP / Et₃N in Dichloromethane | 8-O-Pivaloyl Ester | nih.gov |

| Esterification (Phosphate) | Not specified | Not specified | 8-O-Phosphate Ester | nih.gov |

| Esterification (Sulfamate) | Not specified | DIEA in Dichloromethane | 8-O-Sulfamate Ester | nih.gov |

| Etherification | Ethyl Bromoacetate | Potassium Carbonate in DMSO | 8-O-Carbethoxymethyl Ether | nih.gov |

| Etherification | Iodoacetamide | Caesium Carbonate in DMSO | 8-O-Acetamido Ether | nih.gov |

Introduction of Substituents on the Quinoline Ring System

Beyond the nitro and hydroxyl groups, the quinoline nucleus itself can be functionalized at various carbon positions to introduce additional diversity.

Position 2: The C-2 position can be functionalized in several ways. A 2-methyl group can be condensed with aldehydes in acetic anhydride (B1165640) to form 2-styryl derivatives. acs.org A tert-butyl group can be introduced at the C-2 position of 8-nitroquinolines via a silver-catalyzed reaction using tert-butyl carboxylic acid, silver nitrate, and ammonium (B1175870) persulfate. acs.org Furthermore, a pre-existing carboxylic acid at C-2 can be converted into amides through condensation with anilines. mdpi.com

Position 3: A methyl group can be introduced at the C-3 position during the ring's formation using a Skraup reaction with methacrolein (B123484) instead of acrolein. google.com

Position 5: The C-5 position can be functionalized through electrophilic substitution reactions such as azo coupling. The coupling of quinolin-8-ol derivatives with diazonium salts under alkaline conditions yields azo dyes, introducing a phenylazo substituent at this position. researchgate.net

Position 7: The C-7 position is amenable to nucleophilic substitution. In a notable example, a 9H-carbazol-9-yl substituent was introduced at the C-7 position of an 8-nitroquinoline (B147351) core via a Vicarious Nucleophilic Substitution (VNS) reaction. nih.gov

| Position | Substituent Introduced | Reaction Type / Key Reagents | Reference |

|---|---|---|---|

| 2 | -CH=CH-Ar (Styryl) | Condensation of 2-methylquinoline (B7769805) with an aldehyde | acs.org |

| 2 | -C(CH₃)₃ (tert-Butyl) | Silver-catalyzed alkylation with (CH₃)₃CCO₂H / AgNO₃ | acs.org |

| 3 | -CH₃ (Methyl) | Skraup reaction with methacrolein | google.com |

| 5 | -N=N-Ar (Azo) | Azo coupling with a diazonium salt | researchgate.net |

| 7 | -C₁₂H₈N (Carbazolyl) | Vicarious Nucleophilic Substitution (VNS) | nih.gov |

Advanced Spectroscopic and Structural Characterization in 6 Nitroquinolin 8 Ol Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 6-Nitroquinolin-8-ol. Through ¹H and ¹³C NMR, the chemical environment of each hydrogen and carbon atom in the molecule can be mapped, providing definitive evidence of its connectivity and substitution pattern.

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum would display a set of distinct signals for the five protons on the quinoline (B57606) ring system. The proton on the hydroxyl group (-OH) would typically appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The protons on the carbocyclic ring (H5 and H7) and the heterocyclic ring (H2, H3, H4) would exhibit characteristic splitting patterns (doublets, triplets, or doublets of doublets) due to spin-spin coupling with adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms of the 6-Nitroquinolin-8-ol molecule. The carbon atom bearing the nitro group (C6) and the carbon bearing the hydroxyl group (C8) would be significantly shifted. The chemical shifts of all carbons provide a complete "fingerprint" of the carbon skeleton. For comparison, spectral data for the related compound 6-Nitroquinoline (B147349) is available. chemicalbook.comchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 6-Nitroquinolin-8-ol

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | ~8.8 - 9.0 | ~150 - 152 |

| C3 | ~7.4 - 7.6 | ~122 - 124 |

| C4 | ~8.0 - 8.2 | ~136 - 138 |

| C4a | - | ~128 - 130 |

| C5 | ~7.6 - 7.8 | ~118 - 120 |

| C6 | - | ~145 - 147 |

| C7 | ~8.2 - 8.4 | ~125 - 127 |

| C8 | - | ~155 - 157 |

| C8a | - | ~140 - 142 |

| 8-OH | Variable (broad) | - |

Note: These are estimated values based on substituent effects and data from related quinoline structures. Actual experimental values may vary.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Impurity Profiling

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of 6-Nitroquinolin-8-ol. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula with a high degree of confidence. The monoisotopic mass of 6-Nitroquinolin-8-ol (C₉H₆N₂O₃) is 190.0378 g/mol .

In a typical mass spectrum, the molecule would be ionized, often by techniques like electrospray ionization (ESI) or electron ionization (EI), to produce a molecular ion peak ([M]⁺ or [M]⁻) or a protonated/deprotonated molecule ([M+H]⁺ or [M-H]⁻). The fragmentation pattern observed in the MS/MS spectrum provides further structural information, as the molecule breaks apart in a predictable manner. Common fragmentation pathways for nitroaromatic compounds involve the loss of NO, NO₂, and CO groups.

Furthermore, MS is invaluable for impurity profiling. Coupled with a chromatographic separation technique like GC or HPLC, MS can detect and identify trace amounts of by-products, starting materials, or degradation products, which is essential for quality control in synthesis and research.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in 6-Nitroquinolin-8-ol. These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of 6-Nitroquinolin-8-ol would be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The presence of the nitro group (-NO₂) would be confirmed by strong, characteristic asymmetric and symmetric stretching vibrations, typically appearing around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the quinoline ring system would appear in the 1400-1650 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy offers complementary information. While the O-H stretch is often weak in Raman, the symmetric stretching of the nitro group gives a very strong Raman band. spectroscopyonline.com The aromatic ring vibrations also produce characteristic and often intense signals in the Raman spectrum, providing a detailed fingerprint of the molecule. Spectral data for the related 6-Nitroquinoline is available from various sources. nih.gov

Table 2: Key Vibrational Frequencies for 6-Nitroquinolin-8-ol

| Functional Group | Vibrational Mode | Typical FT-IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) | Weak |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1560 (strong) | Medium |

| Nitro (-NO₂) | Symmetric Stretch | 1300 - 1370 (strong) | Strong |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Quinoline Ring | C=C / C=N Stretches | 1400 - 1650 | Strong |

| Aromatic C-H | C-H Bend (out-of-plane) | 750 - 900 | Weak |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing insights into its electronic structure. The quinoline ring system is a chromophore that absorbs UV light. The presence of the hydroxyl (-OH) group, an auxochrome, and the nitro (-NO₂) group, a powerful electron-withdrawing group and chromophore, significantly influences the absorption spectrum.

These substituents tend to shift the absorption maxima to longer wavelengths (a bathochromic or red shift) and can increase the intensity of the absorption bands. nih.gov The spectrum of 6-Nitroquinolin-8-ol is expected to show complex bands in the UV and possibly the near-visible region, corresponding to π→π* and n→π* electronic transitions within the aromatic system. The exact position and intensity of these bands are sensitive to the solvent polarity, reflecting changes in the electronic ground and excited states. nih.gov Studies on related quinoline derivatives demonstrate that substitutions on the ring can be used to tailor the photophysical properties. scielo.br

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. This method provides exact bond lengths, bond angles, and torsional angles, confirming the molecular geometry and connectivity.

Chromatographic Techniques (HPLC, UPLC, GC-MS) in Research Synthesis and Purification

Chromatographic techniques are essential for the separation, purification, and analysis of 6-Nitroquinolin-8-ol during and after its synthesis.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): Reversed-phase HPLC and UPLC are the primary methods for analyzing the purity of 6-Nitroquinolin-8-ol and for monitoring the progress of a chemical reaction. A suitable method would likely use a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier. researchgate.netresearchgate.net These techniques separate compounds based on their polarity. Preparative HPLC can be employed to purify the compound on a larger scale. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying volatile and thermally stable compounds. nih.gov Due to the presence of the polar hydroxyl group, 6-Nitroquinolin-8-ol may require derivatization (e.g., silylation) to increase its volatility and thermal stability for GC analysis. The technique is highly sensitive and provides both retention time data for quantification and mass spectra for definitive identification of the compound and any volatile impurities. gcms.czmdpi.comsigmaaldrich.com

These chromatographic methods are fundamental to ensuring the identity and purity of 6-Nitroquinolin-8-ol used in further research, allowing for the isolation of the target compound from starting materials, solvents, and by-products. semanticscholar.org

Biological Activity Spectrum and Mechanistic Investigations of 6 Nitroquinolin 8 Ol Derivatives

Antimicrobial Research Applications

Derivatives of 6-nitroquinolin-8-ol have shown considerable promise as antimicrobial agents, with studies highlighting their effectiveness against a variety of pathogens, including bacteria, fungi, and viruses.

Antibacterial Efficacy and Mechanism of Action (e.g., DNA Gyrase and Topoisomerase IV Inhibition)

Quinolone compounds are well-established as broad-spectrum antibacterial agents that primarily target bacterial DNA gyrase and topoisomerase IV. mdpi.comnih.govnih.gov These enzymes are essential for bacterial DNA replication, transcription, and repair, making them critical targets for antibacterial drugs. mdpi.comresearchgate.net The mechanism of action involves the stabilization of a covalent complex between the enzyme and DNA, which leads to the accumulation of double-strand breaks in the bacterial chromosome and ultimately, cell death. nih.govnih.gov

In Gram-negative bacteria, DNA gyrase is often the primary target for quinolones, while topoisomerase IV is the main target in many Gram-positive bacteria. mdpi.com Research on various quinoline (B57606) derivatives has demonstrated their potent inhibitory effects on these enzymes. For instance, novel ciprofloxacin (B1669076) hybrids have shown significant inhibitory activity against E. coli DNA gyrase and topoisomerase IV. mdpi.com Specifically, certain oxadiazole derivatives of ciprofloxacin exhibited IC50 values against E. coli DNA gyrase that were superior to the control drug novobiocin. mdpi.com

Nitroxoline (B368727) (5-nitro-8-hydroxyquinoline), a derivative of 8-hydroxyquinoline (B1678124), has been noted for its strong antibacterial activity. researchgate.netnih.gov It has shown particular efficacy against Aeromonas hydrophila and has been observed to selectively inhibit the growth of Pseudomonas aeruginosa. researchgate.netnih.govnih.gov Another derivative, cloxyquin, has demonstrated potent activity against Listeria monocytogenes and Plesiomonas shigelloides. researchgate.netnih.govnih.gov The antibacterial activity of these compounds is often linked to their ability to chelate metal ions, which are essential for the function of many bacterial enzymes. nih.gov

Table 1: Antibacterial Activity of Selected 8-Hydroxyquinoline Derivatives

| Compound | Target Organism | Activity Metric (MIC) | Reference |

|---|---|---|---|

| Nitroxoline | Aeromonas hydrophila | 5.26 μM | researchgate.netnih.gov |

| Nitroxoline | Pseudomonas aeruginosa | 84.14 μM | researchgate.netnih.gov |

| Cloxyquin | Listeria monocytogenes | 5.57 μM | researchgate.netnih.gov |

| Cloxyquin | Plesiomonas shigelloides | 11.14 μM | researchgate.netnih.gov |

| 7-bromo-8HQ | Gram-negative bacteria | High antigrowth activity | researchgate.netnih.gov |

| Clioquinol (B1669181) | Gram-negative bacteria | High antigrowth activity | researchgate.netnih.gov |

Antifungal Properties and Structure-Activity Relationships against Phytopathogens and Other Fungi

Derivatives of 8-hydroxyquinoline (HQ) have been extensively studied for their antifungal properties, particularly against phytopathogenic fungi that pose a significant threat to agriculture. rsc.orgrsc.orgresearchgate.net A number of these derivatives have demonstrated potent, broad-spectrum antifungal activity. rsc.orgrsc.orgresearchgate.net

In one study, a series of 8-hydroxyquinoline derivatives were synthesized and evaluated against five major phytopathogenic fungi: Sclerotinia sclerotiorum, Botrytis cinerea, Fusarium graminearum, Fusarium oxysporum, and Magnaporthe oryzae. rsc.orgrsc.orgresearchgate.net Many of the tested compounds showed remarkable inhibitory effects, in some cases exceeding the efficacy of the commercial fungicide azoxystrobin. rsc.orgrsc.orgresearchgate.net One particular derivative, compound 2 in the study, exhibited exceptional potency against all five fungal strains. rsc.orgrsc.org

Structure-activity relationship (SAR) studies have provided insights into the features that enhance antifungal activity. For example, it has been observed that derivatives with a hydroxyl group at the 8-position of the quinoline ring are more active than those with the hydroxyl group at other positions. mdpi.com The length of a spacer chain in certain umbelliferone-8-hydroxyquinoline conjugates also influences activity, with a four-carbon spacer showing better results than a two-carbon spacer, likely due to increased molecular flexibility. mdpi.com Furthermore, the presence of halogen atoms at specific positions can increase lipophilicity and contribute to higher activity. mdpi.com

Microscopic observations have revealed that some of these compounds cause significant morphological damage to fungal mycelia, indicating a direct impact on fungal integrity. rsc.orgresearchgate.net The in vivo efficacy of these compounds has also been demonstrated, with some derivatives showing strong protective and curative effects against fungal infections in plants. researchgate.net

Table 2: Antifungal Activity of an 8-Hydroxyquinoline Derivative (Compound 2) against Phytopathogenic Fungi

| Fungi | EC50 (mM) | Reference |

|---|---|---|

| R. solani | 0.0149 | rsc.orgrsc.org |

| M. melonis | 0.0081 | rsc.orgrsc.org |

| P. zeae | 0.0127 | rsc.orgrsc.org |

| C. gossypii | 0.0068 | rsc.orgrsc.org |

| P. capsici | 0.0019 | rsc.orgrsc.org |

Antiviral Investigations and Replication Modulation

The antiviral potential of quinoline derivatives has also been an area of active research. ontosight.ai Some styrylquinoline derivatives have been reported as inhibitors of HIV integrase, an enzyme crucial for viral replication. researchgate.net More recently, research has focused on the potential of these compounds against other viruses.

One study investigated the role of JMJD2 family histone demethylase inhibitors in viral infections and found that a 6-substituted quinolin-8-ol analog, ML324, displayed potent anti-viral activity against Herpes Simplex Virus (HSV) and human Cytomegalovirus (hCMV). nih.gov This suggests that targeting host epigenetic factors can be a viable antiviral strategy.

Additionally, some studies have explored the use of quinoline derivatives in inhibiting the replication of viruses like the Porcine Circovirus Type 2 (PCV2). nih.gov Molecular docking studies have suggested potential interactions between 5-nitroquinolin-8-ol and viral proteins. nih.gov While research in this area is ongoing, the initial findings highlight the potential of 6-nitroquinolin-8-ol and related compounds as scaffolds for the development of novel antiviral agents.

Anticancer Research Potentials

The anticancer properties of 8-hydroxyquinoline derivatives, including nitroxoline, have garnered significant attention. researchgate.net These compounds have been shown to exhibit cytotoxicity against a range of cancer cell lines and to induce cell death through various mechanisms.

In Vitro Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines

Numerous studies have demonstrated the in vitro cytotoxicity of 6-nitroquinolin-8-ol derivatives against various human cancer cell lines. researchgate.netresearchgate.net Nitroxoline (8-hydroxy-5-nitroquinoline) has been identified as a particularly potent anticancer agent, showing greater toxicity to cancer cells than other analogues like clioquinol. researchgate.net Its cytotoxic effects have been observed in prostate, bladder, pancreatic, lung, and breast cancer cell lines. researchgate.netoncotarget.comtandfonline.com

The antiproliferative activity of these compounds is often enhanced by the presence of metal ions like copper. researchgate.net For example, the cytotoxicity of nitroxoline was found to be enhanced by copper, suggesting a mechanism that may involve the generation of reactive oxygen species (ROS). researchgate.net

Platinum(II) complexes containing a 5-nitroquinolin-8-ol derivative have also shown impressive anticancer activity against human cancer cell lines such as KB, Hep-G2, LU, and MCF-7, with IC50 values significantly lower than the standard chemotherapeutic drug cisplatin (B142131) in some cases. researchgate.net Similarly, mixed-ligand cobalt(III) complexes of 8-hydroxyquinolines have demonstrated significant toxicity against a panel of cancer cell lines, with negligible toxicity towards normal cells. rsc.org

Table 3: In Vitro Cytotoxicity of Selected Quinoline Derivatives

| Compound/Complex | Cancer Cell Line | Activity Metric (IC50) | Reference |

|---|---|---|---|

| Nitroxoline (NQ) | Various human cancer cell lines | 5-10 fold lower than analogues | researchgate.net |

| Platinum(II) complex with 5-nitroquinolin-8-ol (Compound 3) | KB, Hep-G2, LU, MCF-7 | 1.42–4.91 µM | researchgate.net |

| Cobalt(III) complex with dppz and CQ (Complex 6) | Most tested cancer cell lines | 2 to 14 μM | rsc.org |

| 6-Methoxyquinoline (B18371) copper complex | A549 (lung carcinoma) | 57.9 µM (24h) | conicet.gov.ar |

Induction of Apoptosis and Cell Cycle Arrest Pathways

The anticancer activity of 6-nitroquinolin-8-ol derivatives is often mediated by the induction of apoptosis and cell cycle arrest. researchgate.netoncotarget.com Nitroxoline has been shown to induce G1 phase cell cycle arrest and subsequent apoptosis in prostate cancer cells. researchgate.netoncotarget.com This is achieved through the activation of the AMP-activated protein kinase (AMPK) pathway, which in turn inhibits the mTOR signaling pathway and the cyclin D1-Rb-Cdc25A axis. researchgate.netoncotarget.com

Furthermore, nitroxoline has been found to cause DNA damage and activate the checkpoint kinase Chk2, which contributes to its pro-apoptotic effects. researchgate.netoncotarget.com Studies on novel 8-nitro quinoline-thiosemicarbazone analogues have also demonstrated their ability to induce G1/S & G2/M phase cell cycle arrest and apoptosis. nih.gov This process was shown to be mediated by an increase in cytotoxic ROS levels and mitochondrial dysfunction, leading to the activation of the caspase-3 dependent intrinsic apoptotic signaling pathway. nih.gov

In lung carcinoma cells, a 6-methoxyquinoline copper complex was found to induce oxidative DNA damage, leading to G2/M phase cell cycle arrest and apoptosis. conicet.gov.ar These findings collectively indicate that 6-nitroquinolin-8-ol derivatives can trigger multiple cellular pathways to inhibit cancer cell proliferation and induce programmed cell death.

Table 4: Mechanistic Actions of Anticancer Quinoline Derivatives

| Compound | Cellular Effect | Pathway/Mechanism | Reference |

|---|---|---|---|

| Nitroxoline | G1 cell cycle arrest, Apoptosis | AMPK activation, mTOR inhibition, Chk2 activation | researchgate.netoncotarget.com |

| 8-nitro quinoline-thiosemicarbazone analogue (3a) | G1/S & G2/M cell cycle arrest, Apoptosis | ROS production, Mitochondrial dysfunction, Caspase-3 activation | nih.gov |

| 6-Methoxyquinoline copper complex | G2/M cell cycle arrest, Apoptosis | Oxidative DNA damage | conicet.gov.ar |

Anti-Angiogenic Activity Research

Research into the anti-angiogenic potential of nitroquinolin-8-ol derivatives has been significantly influenced by studies on its regioisomer, nitroxoline (5-nitroquinolin-8-ol). Nitroxoline has demonstrated anti-angiogenic properties through a unique mechanism involving the dual inhibition of type 2 human methionine aminopeptidase (B13392206) (MetAP2) and sirtuin 1 (SIRT1). nih.gov This synergistic inhibition induces premature senescence in endothelial cells. nih.gov The antitumor effect of nitroxoline, which contributes to its anti-angiogenic action, is primarily mediated by an increase in reactive oxygen species (ROS) within cells, a process that is enhanced by the presence of copper ions. tandfonline.com

Structure-activity relationship (SAR) studies of nitroxoline have shown that minor molecular modifications can lead to derivatives with increased potency against human umbilical vein endothelial cells (HUVEC). nih.gov For instance, a sulfamate (B1201201) derivative of nitroxoline was found to be more potent while retaining the inhibitory activities against MetAP2 and SIRT1. nih.gov Another derivative, 5-nitrosoquinolin-8-ol, exhibited sub-micromolar inhibition of HUVEC growth through a different, as yet unknown, mechanism. nih.gov

When directly comparing nitroxoline to its 6-nitro regioisomer, 6-nitroquinolin-8-ol, biochemical characterizations have revealed substantially different biological activities. farmaceut.org While in many cases the pharmacological activities of the 6-nitro derivatives were diminished compared to nitroxoline, some analogs proved to be superior inhibitors of MetAPs, representing valuable starting points for further optimization in the development of anti-angiogenic agents. farmaceut.org

Modulation of Proteasome Activity

The 8-hydroxyquinoline scaffold is known for its metal-chelating properties, which can be leveraged to modulate biological systems like the proteasome. tandfonline.com Certain 8-hydroxyquinoline derivatives, such as clioquinol (CQ), can interact with copper ions in tumor cells to form active complexes that target the proteasome. tandfonline.com This interaction is thought to occur with thiol and amino groups outside the proteasome's active site, causing conformational changes that lead to its inhibition and subsequent apoptosis of cancer cells. tandfonline.com

For nitro-containing 8-hydroxyquinoline derivatives like nitroxoline (the 5-nitro isomer of 6-nitroquinolin-8-ol), the primary antitumor mechanism involves the generation of reactive oxygen species (ROS). tandfonline.com The nitro moiety serves as a source of nitrogen radicals, initiating redox reactions that disrupt intracellular signaling pathways, ultimately inhibiting tumor cell growth and angiogenesis. tandfonline.com This effect is notably enhanced by copper ions. tandfonline.com While distinct from the direct proteasome inhibition seen with compounds like clioquinol, this ROS-mediated pathway represents a key mechanism by which nitro-substituted quinolinols can affect cellular protein homeostasis and integrity, a system in which the proteasome is a central component.

Cathepsin Inhibition Studies

Derivatives of 6-nitroquinolin-8-ol have been investigated for their ability to inhibit cysteine proteases, particularly cathepsins, which are implicated in cancer progression. Biochemical evaluations of 8-hydroxy-6-nitroquinoline, the regioisomer of the clinical agent nitroxoline, have been performed to determine its inhibitory effect on the endopeptidase and exopeptidase activities of cathepsin B (catB). farmaceut.org These studies revealed that while some pharmacological activities were reduced compared to nitroxoline, certain analogs of the 6-nitro derivative were more effective inhibitors of catB. farmaceut.org

Further research into the broader class of nitroxoline derivatives has shown that modifications can significantly enhance inhibitory potency. The complexation of nitroxoline and its derivatives with organoruthenium moieties, for example, leads to a notable increase in the inhibition of catB exopeptidase activity. acs.orgnih.gov This strategy has produced novel metallodrugs that effectively impair tumor progression processes in cellular assays at non-cytotoxic concentrations. acs.org Specifically, 7-aminomethyl-8-hydroxy-5-nitroquinoline derivatives showed improved catB endopeptidase activity inhibition and better selectivity against other cathepsins compared to the parent compound, nitroxoline. nih.gov

However, mechanistic studies on related compounds highlight potential complexities. Research on 5-aminoquinolin-8-ol, the amino analogue of nitroxoline, revealed that it functions as a time-dependent, non-specific, and irreversible inhibitor of multiple cathepsins, including H, L, and B. plos.orgresearchgate.net This inhibition was found to be dependent on the generation of reactive oxygen species (ROS), suggesting a redox-based mechanism that could lead to false positives in high-throughput screening campaigns. plos.orgresearchgate.net

Table 1: Inhibition of Cathepsin B Activity by Selected Quinoline Derivatives

| Compound/Derivative Class | Target Enzyme | Key Finding | Reference |

| 8-Hydroxy-6-nitroquinoline Analogs | Cathepsin B (catB) | Some analogs proved to be better inhibitors of catB compared to the parent nitroxoline. | farmaceut.org |

| Organoruthenated Nitroxoline Derivatives | Cathepsin B (catB) | Complexation with organoruthenium improved inhibition of catB exopeptidase activity. | acs.orgnih.gov |

| 7-Aminomethyl-8-hydroxy-5-nitroquinolines | Cathepsin B (catB) | Showed improved endopeptidase activity inhibition and selectivity over nitroxoline. | nih.gov |

| 5-Aminoquinolin-8-ol | Cathepsins B, H, L | Acted as a non-specific, irreversible inhibitor via a redox-based mechanism. | plos.org |

Antiparasitic Efficacy Studies

Antileishmanial Activity Profiling

The 8-nitroquinolin-2(1H)-one scaffold, structurally related to 6-nitroquinolin-8-ol, has been a key focus of antileishmanial drug discovery. Structure-activity relationship (SAR) studies have demonstrated that substitutions on the quinoline ring are critical for activity against Leishmania species. nih.gov A study involving 47 derivatives where various moieties were introduced at the 4-position of the 8-nitroquinolin-2(1H)-one scaffold revealed that the nature of the substituent was determinantal for activity against the promastigote stage of Leishmania donovani. nih.gov Phenoxy or thiophenoxy groups at this position, particularly when the phenyl ring was substituted with a halogen (excluding fluorine), a trifluoromethyl group, or a methyl group, maintained or enhanced the antileishmanial profile. nih.gov Conversely, aminated moieties at the same position were generally unfavorable for activity. nih.gov

Further studies confirmed that para-bromo, chloro, or trifluoromethyl phenyl substituents at position 4 resulted in derivatives active against L. donovani promastigotes. researchgate.net Research has also shown that the biological action of these compounds is likely mediated through bioactivation of the nitro group by type 1 nitroreductases (NTRs) present in the parasite. nih.govresearchgate.net In evaluations against Leishmania infantum, a series of fifteen newly synthesized 8-nitroquinolin-2(1H)-one derivatives with modifications at position 6 were assessed, underscoring the ongoing effort to optimize this chemical class for antileishmanial efficacy. nih.govnih.govresearchgate.net

Antitrypanosomal Activity and Selectivity

The 8-nitroquinolin-2(1H)-one scaffold has also yielded promising candidates for antitrypanosomal therapy. A pharmacomodulation study focused on introducing electron-withdrawing groups at position 6 of the quinolinone ring was conducted to enhance the compound's oxidant character and facilitate its bioactivation by parasitic nitroreductases. nih.govresearchgate.net This work led to the identification of a highly potent and selective antitrypanosomal derivative, a 6-bromo-substituted compound (compound 12). nih.govnih.govresearchgate.net

This derivative displayed exceptional in vitro activity against both Trypanosoma brucei brucei, the causative agent of Human African Trypanosomiasis, and Trypanosoma cruzi, which causes Chagas disease. nih.gov The compound was shown to be activated by type 1 nitroreductases in both Leishmania and Trypanosoma, confirming its mechanism of action. nih.govnih.gov

Table 2: In Vitro Antitrypanosomal Activity of a Key 8-Nitroquinolin-2(1H)-one Derivative

| Compound | Parasite Species | Stage | EC₅₀ (nM) | Reference |

| 6-bromo-8-nitroquinolin-2(1H)-one derivative (12) | T. b. brucei | Trypomastigotes | 12 | nih.govnih.govresearchgate.net |

| T. cruzi | Amastigotes | 500 | nih.govnih.govresearchgate.net |

Neuroprotective Research Implications

The therapeutic potential of 8-hydroxyquinoline derivatives extends to the field of neuroprotection, with significant implications for compounds like 6-nitroquinolin-8-ol. The core 8-hydroxyquinoline structure is a lipophilic molecule with metal-chelating properties, which are highly relevant as the dysregulation of metal ion homeostasis (e.g., iron, copper, zinc) is a key factor in the pathology of many neurodegenerative disorders, including Alzheimer's and Parkinson's diseases. tandfonline.comdovepress.com Derivatives such as clioquinol (CQ), M30, and HLA-20 have been reported to exert potent antineurodegenerative effects by chelating excess metal ions, thereby preventing oxidative stress and metal-induced protein aggregation. tandfonline.comdovepress.com

Research on nitroxoline (5-nitro-8-quinolinol) has provided more direct evidence for the neuroprotective capacity of nitro-substituted quinolinols. acs.org Studies have shown that nitroxoline can protect human neuronal SH-SY5Y cells from oxidative stress-induced neurotoxicity. acs.org The proposed mechanism involves scavenging reactive oxygen species (ROS), upregulating the SIRT1-FOXO3a signaling pathway, increasing the levels of antioxidant enzymes, and promoting the expression of anti-apoptotic proteins. acs.org These findings have led to the suggestion that nitroxoline could be repurposed for the prevention of neurodegeneration. acs.org Furthermore, 8-hydroxyquinoline and its derivatives have been shown to protect neuronal cells against high glucose-induced toxicity, suggesting benefits for diabetic neuropathy. researchgate.net Given these established neuroprotective mechanisms associated with the 8-hydroxyquinoline scaffold and its nitro-substituted analogues, 6-nitroquinolin-8-ol and its derivatives represent a promising class of compounds for further investigation in neuroprotective research.

Role in Metal Ion Dyshomeostasis and Oxidative Stress Research

The 8-hydroxyquinoline (8HQ) scaffold, the core structure of 6-Nitroquinolin-8-ol, is a well-documented lipophilic metal chelator. scispace.comnih.govdovepress.com The biological activities of its derivatives are often intrinsically linked to their ability to bind and interact with metal ions, thereby disrupting their homeostasis. dovepress.comtandfonline.com Transition metals like iron (Fe), copper (Cu), and zinc (Zn) are vital for numerous biological processes, but their imbalance can lead to cellular damage and is implicated in the pathology of various diseases. tandfonline.com 8-hydroxyquinoline is unique among the seven monohydroxyquinoline isomers in its capacity to form stable chelate complexes with divalent metal ions. dovepress.com

Derivatives of 8HQ, including the nitro-substituted isomers 6-Nitroquinolin-8-ol and the more extensively studied 5-Nitroquinolin-8-ol (Nitroxoline), demonstrate significant metal-chelating properties. nih.gov Research indicates that Nitroxoline's antibacterial mechanism involves the chelation of divalent cations such as Fe²⁺ and Zn²⁺. This action can inhibit the function of metal-dependent enzymes, like RNA polymerase, and disrupt essential processes such as bacterial biofilm formation. biorxiv.org

The interaction with metal ions, particularly redox-active metals like iron and copper, is also a primary mechanism through which these compounds induce oxidative stress. The chelation of these metals can catalyze the generation of reactive oxygen species (ROS) via processes like the Fenton reaction, leading to oxidative damage to cellular macromolecules, including DNA. tandfonline.combiorxiv.org For instance, studies on Nitroxoline have shown it induces a significant increase in intracellular ROS levels, contributing to its cytotoxic effects against various pathogens and cancer cells. biorxiv.orgresearchgate.net This induced oxidative stress can trigger cellular stress response pathways, mitochondrial dysfunction, and ultimately, apoptosis. biorxiv.orgresearchgate.net

Research on a derivative of 2-((2-(pyridin-2-yl)hydrazono)methyl)quinolin-8-ol complexed with copper(II) revealed that the complex induces cell apoptosis through a mitochondrial dysfunction pathway. researchgate.net This process was marked by an increase in ROS levels and intracellular Ca²⁺, demonstrating a direct link between the metal complex, oxidative stress, and programmed cell death. researchgate.net The ability of 8-hydroxyquinoline derivatives to act as ionophores—transporting metal ions across biological membranes—can further disrupt cellular metal balance and contribute to their biological effects. tandfonline.com

| Compound/Derivative | Observed Activity | Mechanism/Target | References |

|---|---|---|---|

| 8-Hydroxyquinoline (8HQ) | Potent metal chelator and antioxidant. | Forms complexes with Fe(II), Fe(III), Cu(II), Zn(II); scavenges hydroxyl radicals. | dovepress.comtandfonline.comresearchgate.net |

| 5-Nitroquinolin-8-ol (Nitroxoline) | Antibacterial, antifungal, anticancer, induction of apoptosis. | Chelates divalent cations (Fe²⁺, Zn²⁺); induces ROS production; causes DNA damage. | nih.govnih.govbiorxiv.org |

| Copper(II) complex of 2-((2-(pyridin-2-yl)hydrazono)methyl)quinolin-8-ol | Antitumor activity, induction of apoptosis. | Increases levels of ROS and intracellular Ca²⁺; induces mitochondrial dysfunction. | researchgate.net |

| Clioquinol (5-Chloro-7-iodo-8-hydroxyquinoline) | Antiangiogenesis, proteasome inhibition. | Acts as a Cu and Zn chelator and ionophore. | dovepress.comtandfonline.com |

Immunomodulatory Research (e.g., Toll-Like Receptor Agonism)

Toll-like receptors (TLRs) are key components of the innate immune system that recognize pathogen-associated molecular patterns (PAMPs), triggering immune responses. researchgate.net Small molecule agonists of TLRs, particularly TLR7 and TLR8, are of significant interest as potential vaccine adjuvants and immunotherapeutics. researchgate.netgoogle.com

Within the broader class of quinoline-based compounds, a specific scaffold, the imidazoquinoline, has been extensively developed and identified as a potent agonist of TLR7 and/or TLR8. researchgate.netgoogle.com Molecules like Imiquimod and Resiquimod are well-known examples of this class and have been investigated for their ability to induce pro-inflammatory cytokines and activate dendritic cells. google.commedchemexpress.com The development of TLR agonists has also explored other heterocyclic systems fused to a quinoline core, such as thiazolo-quinolines and furo-quinolines. researchgate.net

However, based on a review of the available scientific literature, there is a lack of specific research demonstrating that 6-Nitroquinolin-8-ol or its direct derivatives function as Toll-Like Receptor agonists. The structural features that confer potent TLR7/8 agonism, such as the imidazo- portion of imidazoquinolines, are distinct from the simple nitro- and hydroxyl-substitutions on the 6-Nitroquinolin-8-ol scaffold. While some quinolin-2(1H)-one derivatives have been noted as immunomodulators, this activity has not been specifically characterized as TLR agonism or linked to the 6-Nitroquinolin-8-ol structure. acs.org Therefore, the role of 6-Nitroquinolin-8-ol derivatives in immunomodulatory research via Toll-Like Receptor agonism remains an underexplored area.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 6 Nitroquinolin 8 Ol Analogues

Positional Isomerism and Substituent Effects on Biological Efficacy

The precise positioning of substituents on the quinoline (B57606) scaffold is a critical determinant of biological activity. In the case of nitro-substituted 8-hydroxyquinolines, the location of the nitro group significantly modulates the compound's pharmacological profile.

Studies comparing regioisomers of nitroxoline (B368727) (5-nitro-8-hydroxyquinoline) have revealed substantial differences in biological effects. For instance, a biochemical characterization of 8-hydroxy-6-nitroquinoline, the 6-nitro regioisomer of nitroxoline, showed that shifting the nitro group from the C-5 to the C-6 position resulted in a notable decrease in the inhibitory activity against the enzyme cathepsin B. farmaceut.org Conversely, when complexed with silver, the 8-nitro-quinoline complex demonstrated greater activity against certain bacterial strains than the 5-nitroquinoline (B147367) complex, highlighting that the optimal isomer can be target-dependent. researchgate.net

The general principle that positional isomerism is crucial for efficacy is well-documented across various heterocyclic compounds. In studies of imidazole (B134444) derivatives, isomers with a nitro group at the 4-position were found to be significantly more active than those with the nitro group at the 5-position. nih.gov Furthermore, the position of the hydroxyl group on the quinoline ring is paramount; derivatives featuring a hydroxyl group at the C-8 position consistently display more effective antibacterial activity against pathogens like E. coli compared to isomers with the hydroxyl group at the C-2, C-4, or C-6 positions. nih.govtandfonline.com

| Isomer/Analogue | Position of NO₂ Group | Position of OH Group | Observed Biological Efficacy |

| 6-Nitroquinolin-8-ol | 6 | 8 | Reduced inhibitory activity against cathepsin B compared to the 5-nitro isomer. farmaceut.org |

| Nitroxoline | 5 | 8 | Established antibacterial agent; higher activity against cathepsin B. farmaceut.orgnih.gov |

| [Ag(8-nitro-quinoline)₂]NO₃ | 8 | N/A | Highly potent antibacterial activity, greater than the 5-nitroquinoline silver complex. researchgate.net |

| 4-Hydroxyquinoline Isomers | N/A | 2, 4, 6 | Showed no significant growth inhibition against tested intestinal bacteria. nih.govtandfonline.com |

Influence of the Nitro Group on Electronic Structure and Reactivity

The nitro (NO₂) group is a powerful electron-withdrawing substituent that profoundly influences the electronic landscape and reactivity of the quinoline ring system. nih.gov Its electronic effect, quantified by a positive Hammett constant (σp = +0.78), signifies its strong capacity to withdraw electron density through both inductive and resonance effects. nih.govresearchgate.net

This strong electron-withdrawing nature has several important consequences:

Acidity Enhancement: The nitro group increases the acidity of the C-8 hydroxyl group. This effect strengthens the chelating ability of the molecule, as deprotonation of the hydroxyl group is a key step in forming stable complexes with metal ions. nih.gov

Reactivity Modulation: The electron-deficient nature of the quinoline ring is enhanced, influencing its susceptibility to nucleophilic attack and directing the regioselectivity of certain chemical reactions.

Metabolic Activation: In biological systems, the nitro group can undergo enzymatic reduction to form nitroso and N-hydroxylamino intermediates, ultimately yielding an amino group. nih.govnih.gov These reactive intermediates are often central to the compound's mechanism of action, including its antimicrobial or cytotoxic effects. nih.gov The conversion from a strongly electron-withdrawing nitro group to a strongly electron-donating amino group (σp = -0.66) represents a dramatic shift in the molecule's electronic properties. nih.gov

| Property | Influence of the Nitro Group |

| Electronic Effect | Strong electron-withdrawing group (Hammett Constant σp = +0.78). nih.gov |

| Reactivity | Increases the electrophilicity of the quinoline ring. |

| Acidity | Enhances the acidity of the 8-hydroxyl group, improving chelation. nih.gov |

| Biological Action | Can be bioreduced to reactive intermediates (nitroso, hydroxylamine) and an amino group, which is often essential for pharmacological activity. nih.govnih.gov |

Role of the Hydroxyl Group in Chelation and Biological Interactions

The hydroxyl group at the C-8 position of the quinoline ring is a cornerstone of the molecule's biological activity, primarily due to its ability to act as a chelating agent. nih.govmdpi.com The spatial arrangement of the 8-hydroxyl group and the heterocyclic nitrogen atom at position 1 creates a perfect bidentate ligand site. mdpi.comresearchgate.net

This structural motif allows 8-hydroxyquinolines to form stable complexes with a wide array of divalent and trivalent metal ions, including Fe³⁺, Cu²⁺, Zn²⁺, and Mg²⁺. nih.govmdpi.com This chelation capability is central to the pharmacological effects of many 8-hydroxyquinoline (B1678124) derivatives. nih.govresearchgate.net By sequestering essential metal ions, these compounds can disrupt critical enzymatic processes and metal homeostasis within microbial or cancer cells, leading to bacteriostatic or cytotoxic outcomes. nih.gov The antibacterial activity of nitroxoline, for example, is diminished in the presence of excess Mg²⁺ and Mn²⁺, underscoring the importance of metal chelation to its mechanism of action. nih.gov

| Feature | Description | Significance |

| Chelating Site | Bidentate ligand formed by the C8-hydroxyl group and N1-ring nitrogen. mdpi.comresearchgate.net | Forms stable complexes with essential metal ions. nih.gov |

| Chelated Metal Ions | Cu²⁺, Zn²⁺, Fe³⁺, Mn²⁺, Mg²⁺, among others. mdpi.com | Disrupts cellular metal homeostasis and enzymatic functions. nih.govnih.gov |

| Mechanism | The phenolate (B1203915) oxygen and ring nitrogen coordinate with the metal cation. nih.gov | A primary mode of action for antibacterial and anticancer effects. nih.govresearchgate.net |

| Synergy with Nitro Group | The nitro group enhances the acidity of the hydroxyl group. nih.gov | Strengthens the molecule's chelating ability. nih.gov |

Impact of Peripheral Substituents on Pharmacological Profiles

Beyond the core nitro and hydroxyl groups, substituents at other positions on the quinoline ring can fine-tune the pharmacological profile of 6-nitroquinolin-8-ol analogues. SAR studies have shown that the nature and position of these peripheral groups can significantly impact potency, selectivity, and pharmacokinetic properties.

For instance, the introduction of halogen atoms at positions C-5 and C-7 of the 8-hydroxyquinoline scaffold generally enhances antibacterial and antifungal activities. researchgate.net In one series of quinoline derivatives, 6-chloroanalogues were identified as being particularly potent. mdpi.com The effect of halogenation is also evident in related heterocyclic systems; a fluorine atom at C-5 of a 4-aminoquinoline-3-carboxamide core increased inhibitory potency against Bruton's tyrosine kinase (BTK) by six-fold and improved aqueous solubility. acs.org

The nature of the substituent is also critical. In a series of neuropeptide Y1 (NPY) receptor antagonists built on an 8-amino-5-nitroquinoline scaffold, the 8-amino and 5-nitro groups were found to be essential for binding affinity. researchgate.net A dramatic decrease in potency was observed when a 6-arylsulfonyl group was replaced by a phenoxy (ether) linkage, demonstrating the critical role of the substituent at this position. researchgate.net

| Position | Substituent | Effect on Biological Profile | Compound Series |

| C-5 / C-7 | Halogens (e.g., Cl) | Generally enhances antifungal and antibacterial activity. researchgate.net | 8-Hydroxyquinolines |

| C-5 | Fluorine (F) | Increased BTK inhibition and aqueous solubility. acs.org | 4-Aminoquinoline-3-carboxamides |

| C-6 | Phenoxy group (vs. Phenylsulfonyl) | Dramatic loss of NPY1 receptor antagonist activity. researchgate.net | 8-Amino-5-nitroquinolines |

| C-7 | Methoxy group | 3-fold increase in TLR7 agonist activity. acs.org | Imidazo[4,5-c]quinolines |

| Alkyl Chain | C₁₂ to C₁₄ hydrocarbon chain | Increased antibacterial activity (decreased with C₁₆). nih.gov | 8-Hydroxyquinoliums |

Intramolecular Hydrogen Bonding and Conformational Dynamics in Activity Modulation

Intramolecular hydrogen bonds (IHBs) are non-covalent interactions that play a crucial role in defining the three-dimensional shape and physicochemical properties of a molecule. gre.ac.uknih.gov In 6-nitroquinolin-8-ol, an IHB can potentially form between the hydrogen of the 8-hydroxyl group and an oxygen atom of the 6-nitro group. This interaction would create a stable six-membered ring system, which is a preferred conformation for IHB formation. ustc.edu.cn

The formation of an IHB has several significant consequences for molecular behavior and biological activity:

Conformational Rigidity: IHBs lock the molecule into a more rigid, planar conformation. gre.ac.ukosti.gov This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity.

Increased Lipophilicity: By masking the polar hydroxyl and nitro groups, an IHB can decrease the molecule's polar surface area. This shielding effect typically increases lipophilicity, which can enhance membrane permeability and oral absorption. gre.ac.uknih.gov

Modulation of Physicochemical Properties: The balance between the "closed" (IHB-formed) and "open" conformations can be influenced by the polarity of the environment. gre.ac.uk Molecules that can adapt their conformation are sometimes referred to as "molecular chameleons," a desirable trait in drug design. gre.ac.uk

The strength of the IHB and its impact on properties depend on a delicate balance between the interaction's energy, the geometry of the ring formed, and the relative stability of the open and closed forms in different environments. nih.gov Computational and experimental studies show that IHBs can stabilize a coplanar molecular conformation by a significant enthalpic margin, promoting crystallinity and efficient charge transport in materials. osti.gov

Quantitative Structure-Activity Relationship (QSAR) Model Development and Validation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov These models are invaluable tools in drug discovery for predicting the activity of novel compounds and for guiding the design of more potent analogues.

The development of a robust QSAR model involves several key steps:

Data Set Compilation: A series of structurally related compounds with measured biological activities (e.g., IC₅₀ values) is divided into a training set (to build the model) and a test set (to validate its predictive power). nih.gov

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Model Generation and Validation: Statistical methods, such as multi-linear regression (MLR), are used to build an equation linking the descriptors to the biological activity. nih.gov The model's statistical significance and predictive ability are rigorously validated using parameters like the cross-validated correlation coefficient (q²) and the external correlation coefficient (R²). researchgate.net

For quinoline-based compounds, QSAR studies have successfully identified key structural features for various biological activities. A study on 8-hydroxyquinoline derivatives against S. aureus developed a highly predictive 3D-QSAR model (R² = 0.988) using descriptors such as the partition coefficient (logP), molecular refraction (MR), and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO). nih.gov Other models for quinoline analogues have utilized ligand-based methods like CoMFA and CoMSIA, which generate 3D contour maps that visualize regions where steric bulk, positive/negative charge, or hydrophobic character would be favorable or unfavorable for activity. researchgate.net

| QSAR Study Subject | Model Type | Key Descriptors Used | Application |

| 8-Hydroxyquinoline Derivatives | 3D-QSAR | logP, Molecular Refraction (MR), HOMO/LUMO energies, Gibbs free energy (G). nih.gov | Predicting antibacterial activity against S. aureus. nih.gov |

| Xanthone Derivatives | QSAR (MLR) | Atomic charges on specific carbons (qC1, qC4, qC9). nih.gov | Designing potential anti-tuberculosis drugs. nih.gov |

| Quinoline Analogues | CoMFA, CoMSIA, HQSAR | Steric, electrostatic, hydrophobic, H-bond donor/acceptor fields. researchgate.net | Guiding the design of novel antimalarial agents. researchgate.net |

Computational Chemistry and Molecular Modeling in 6 Nitroquinolin 8 Ol Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules like 6-nitroquinolin-8-ol. DFT calculations allow researchers to determine optimized molecular geometries and predict various chemical properties.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive. For example, in a study of various synthesized quinoline (B57606) derivatives, the compound with the smallest energy gap (ΔE = 2.783 eV) was identified as the most reactive. rsc.org

Furthermore, DFT can be used to calculate a molecule's molecular electrostatic potential (MEP), which provides a visual representation of the charge distribution. The MEP map helps in predicting sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net

Table 1: Example of DFT-Calculated Parameters for Quinoline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Compound 3 | - | - | 2.783 rsc.org |

| Compound 9 | - | - | 3.995 rsc.org |

This table is illustrative and based on findings for related quinoline derivatives, as specific HOMO/LUMO data for 6-nitroquinolin-8-ol was not available in the provided search results.

Molecular Docking Simulations for Ligand-Receptor Interactions and Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interactions between a ligand, such as 6-nitroquinolin-8-ol or its analogs, and a biological target, typically a protein or enzyme.

The primary goal of molecular docking is to predict the binding mode and affinity of the ligand. The binding affinity is often expressed as a docking score or binding energy, with more negative values indicating a stronger interaction. For example, in a study of 8-nitroquinolin-2(1H)-one derivatives, virtual screening revealed ligands with binding affinities ranging from -13.8 to -9.6 kcal/mol. researchgate.net Another study on 8-hydroxyquinoline (B1678124) derivatives reported binding affinity values of -6.2 kcal/mol for 5-chloro-8-hydroxyquinoline (B194070) and -5.8 kcal/mol for 8-hydroxy-5-nitroquinoline against a dehydrogenase inhibitor. researchgate.netresearchgate.net

Docking simulations can also reveal the specific interactions that stabilize the ligand-receptor complex, such as hydrogen bonds and hydrophobic interactions. For instance, a docking analysis of a potent anticancer compound, 22g, showed that the NH group in its tetrahydroquinoline ring formed a hydrogen bond with the ASN818 residue of the epidermal growth factor receptor (EGFR). researchgate.net

Table 2: Example of Binding Affinities from Molecular Docking Studies

| Ligand | Target | Binding Affinity (kcal/mol) |

| 8-nitroquinolin-2(1H)-one derivatives | - | -13.8 to -9.6 researchgate.net |

| 5-chloro-8-hydroxyquinoline | Dehydrogenase inhibitor | -6.2 researchgate.netresearchgate.net |

| 8-hydroxy-5-nitroquinoline | Dehydrogenase inhibitor | -5.8 researchgate.netresearchgate.net |

| Quinolyl pyrazinamide (B1679903) (1) | σ1R | -10.69 (docking score) nih.gov |

| Chloroquine (B1663885) (CQ) | σ1R | -8.74 (docking score) nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations simulate the movement of atoms and molecules over time, providing insights into the conformational changes and flexibility of both the ligand and the receptor upon binding.

MD simulations can be used to assess the stability of the docked complex. By observing the trajectory of the ligand within the binding site over a period of simulation time, researchers can determine if the initial docked pose is stable. This is crucial for validating the results of molecular docking studies. For instance, MD simulations have been used to predict solvent effects and catalyst interactions for quinoline derivatives.

These simulations are also valuable for understanding the dynamic nature of the binding process itself, including the pathways of ligand entry and exit from the binding pocket. This information can be critical for designing molecules with improved binding kinetics.

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, which include methods like DFT, are instrumental in elucidating the mechanisms of chemical reactions involving 6-nitroquinolin-8-ol. These calculations can map out the entire reaction pathway, identifying transition states and intermediates.

By calculating the energy barriers associated with different potential reaction pathways, researchers can predict the most likely mechanism. For example, quantum chemical calculations have been used to confirm that the C7 atom of nitroxoline (B368727) is the most effective nucleophilic center due to the absence of steric hindrances. researchgate.net

These theoretical investigations provide a level of detail that is often difficult to obtain through experimental methods alone. They can help in understanding how substituents on the quinoline ring influence reactivity and can guide the design of new synthetic routes. For instance, DFT calculations predicted that the steric repulsion between 1-methyl and 8-methyl groups in a quinolone derivative could activate the molecule by disturbing its coplanarity. kochi-tech.ac.jp

Cheminformatics and Virtual Screening for Novel Analogue Discovery

Cheminformatics involves the use of computational methods to analyze large chemical datasets. In the context of 6-nitroquinolin-8-ol research, cheminformatics tools are often used in conjunction with virtual screening to identify novel analogues with desired properties.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This process can be ligand-based, where known active molecules are used as a template, or structure-based, which relies on the 3D structure of the biological target.

Databases of chemical compounds are screened, and molecules are ranked based on their predicted binding affinity or similarity to known active compounds. This allows researchers to prioritize a smaller, more manageable number of compounds for experimental testing, significantly accelerating the discovery process. For example, virtual screening of a set of 25 molecules identified ligands with binding affinities ranging from -13.8 to -9.6 kcal/mol. researchgate.net The use of online drug discovery platforms that offer virtual screening and molecular modeling services is a common practice in this field. ebi.ac.uk

Advanced Applications and Future Research Directions of 6 Nitroquinolin 8 Ol

Utilization as a Chemical Building Block for Complex Heterocyclic Systems

Heterocyclic compounds form the backbone of a vast number of pharmacologically active molecules and functional materials. 6-Nitroquinolin-8-ol serves as a valuable heterocyclic building block for the synthesis of more complex molecular architectures. nih.govnih.govresearchgate.net The quinoline (B57606) core is a privileged structure in medicinal chemistry, and the specific substitution pattern of 6-Nitroquinolin-8-ol offers multiple reactive sites for further functionalization.

The nitro group at the 6-position can be reduced to an amino group, which then can participate in a variety of coupling reactions to introduce new ring systems or functional moieties. The hydroxyl group at the 8-position, in conjunction with the quinoline nitrogen, provides a bidentate chelation site, which can be exploited to direct the assembly of supramolecular structures or to create metal-organic frameworks. Synthetic strategies can be designed to build upon the 6-Nitroquinolin-8-ol framework to access novel tri-, tetra-, or pentacyclic ring systems with potential applications in materials science and drug discovery. researchgate.net The reactivity of the quinoline ring itself also allows for various electrophilic and nucleophilic substitution reactions, further expanding the diversity of accessible compounds.

Development of 6-Nitroquinolin-8-ol Based Chemosensors for Analytical Applications

The inherent fluorescence of the 8-hydroxyquinoline (B1678124) scaffold makes it an ideal platform for the development of chemosensors for the detection of various analytes, particularly metal ions. researchgate.netnih.gov The binding of a metal ion to the chelating site of an 8-hydroxyquinoline derivative can lead to significant changes in its photophysical properties, such as fluorescence enhancement ("turn-on") or quenching ("turn-off"), as well as colorimetric shifts. nih.govmdpi.comnih.gov These changes form the basis for sensitive and selective analytical methods.

Derivatives of 8-hydroxyquinoline have been successfully employed as chemosensors for a range of metal ions including Hg²⁺, Pb²⁺, Cd²⁺, and Zn²⁺. nih.govmdpi.com The selectivity of these sensors can be tuned by modifying the substituents on the quinoline ring. The nitro group in 6-Nitroquinolin-8-ol, being a strong electron-withdrawing group, is expected to modulate the electronic properties of the 8-hydroxyquinoline core, thereby influencing its binding affinity and selectivity towards different metal ions. Research in this area would involve synthesizing derivatives of 6-Nitroquinolin-8-ol and studying their response to various cations to develop novel chemosensors for environmental monitoring and biological imaging.

| Chemosensor Based On | Target Analyte | Detection Method | Limit of Detection (LOD) | Key Findings |

|---|---|---|---|---|

| Pyridine-2,6-dicarboxamide derivative (54) | Pb²⁺ | UV-vis and Fluorescence | 2.31 × 10⁻⁶ M | High selectivity and sensitivity for Pb²⁺ ions. mdpi.com |

| 8-aminoquinoline (B160924) derivative (HAQT) | Zn²⁺ | Fluorescence ("turn-on") | 2.56 × 10⁻⁷ M | Excellent selectivity and sensitivity for Zn²⁺ in aqueous solution. nih.gov |

| Optical chemosensor (39) | Cd²⁺ | Fluorescence | Not specified | Reversible sensing capability demonstrated with EDTA. mdpi.com |

| Oxadiazole-based sensor | Hg²⁺ | Colorimetric and Fluorescence | 9.4 nM | Visible coloration and fluorescence emission upon binding to Hg²⁺. |

Research on Co-crystal Formation for Enhanced Material Properties

Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of solid-state materials, including solubility, stability, and bioavailability, without altering the chemical structure of the active molecule. A co-crystal is a multi-component crystalline solid in which the components are held together by non-covalent interactions, such as hydrogen bonding.